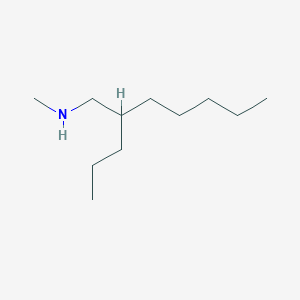

N-methyl-N-(2-propylheptyl)-amine

Description

N-Methyl-N-(2-propylheptyl)-amine is a tertiary aliphatic amine characterized by a methyl group and a branched 2-propylheptyl substituent attached to the nitrogen atom. The 2-propylheptyl group consists of a heptyl chain (C7H15) with a propyl branch at the second carbon, resulting in a highly branched C10H21 alkyl chain. This structure confers significant lipophilicity and steric bulk, influencing its physicochemical properties and applications in industrial and pharmaceutical contexts, such as surfactants, catalysts, or intermediates in organic synthesis .

Properties

Molecular Formula |

C11H25N |

|---|---|

Molecular Weight |

171.32 g/mol |

IUPAC Name |

N-methyl-2-propylheptan-1-amine |

InChI |

InChI=1S/C11H25N/c1-4-6-7-9-11(8-5-2)10-12-3/h11-12H,4-10H2,1-3H3 |

InChI Key |

SSQPNZNPMOFMAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC)CNC |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Chemistry

Solvent in Organic Reactions

- N-methyl-N-(2-propylheptyl)-amine serves as a solvent for various organic reactions due to its ability to dissolve a wide range of organic compounds. This property facilitates reactions that require non-polar environments or where the solubility of reactants is critical.

Additive in Polymer Chemistry

- The compound is utilized as an additive in the formulation of polymers, enhancing properties such as flexibility and thermal stability. It is particularly effective in applications involving sealants and adhesives, where it contributes to the overall performance of the material by improving adhesion and reducing brittleness .

Environmental Applications

Carbon Capture Technologies

- This compound has been explored for its potential role in carbon capture technologies. Its amine functionality allows it to react with carbon dioxide, making it a candidate for use in capturing CO2 from industrial emissions . This application is vital for mitigating climate change impacts.

Case Study 1: Use in Sealant Formulations

A study documented the incorporation of this compound into sealant formulations. The results indicated improved adhesion properties and resistance to environmental degradation compared to traditional sealants. The compound's ability to enhance the longevity of sealants was particularly noted in outdoor applications where exposure to UV light and moisture is prevalent.

Case Study 2: Carbon Dioxide Absorption

Research conducted on amine-based carbon capture systems highlighted the effectiveness of this compound as a CO2 absorbent. The study found that this compound exhibited higher absorption rates compared to other amines, making it a promising candidate for future carbon capture technologies .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Organic Solvent | Used as a solvent for organic reactions | High solubility for various organic compounds |

| Polymer Additive | Enhances flexibility and thermal stability in polymers | Improves adhesion and reduces brittleness |

| Carbon Capture | Reacts with CO2 for potential use in carbon capture technologies | Higher absorption rates than traditional amines |

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Functional Group Analysis

The following table compares N-methyl-N-(2-propylheptyl)-amine with key analogs:

Key Observations:

- Lipophilicity: The 2-propylheptyl group in the target compound enhances lipophilicity compared to aromatic (e.g., N-methyl-2-phenylpropan-1-amine) or heterocyclic (e.g., thiazolylmethyl) analogs. This property makes it suitable for non-polar solvent systems .

Physicochemical Properties

| Property | This compound | N-Methyl-2-phenylpropan-1-amine | Di-(3-aminopropyl)amine |

|---|---|---|---|

| Molecular Weight | 183.33 g/mol | 149.24 g/mol | 131.22 g/mol |

| Boiling Point | Not reported | Not reported | 110–120°C (1.3 kPa) |

| Solubility | High in organic solvents | Moderate in polar solvents | Water-miscible |

| Reactivity | Low nucleophilicity (steric bulk) | Moderate | High (linear chain) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.